3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide moiety. Common synthetic methods include:
Formation of Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrrolidine Ring: Pyrrolidine rings are often synthesized via cyclization of amines with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and autoimmune disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-chlorophenyl)amino)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-fluorophenyl)amino)benzamide
Uniqueness
3-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activity and potential therapeutic benefits. Its structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C22H22ClN5O |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-chloro-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22ClN5O/c1-15-13-20(27-22(24-15)28-11-2-3-12-28)25-18-7-9-19(10-8-18)26-21(29)16-5-4-6-17(23)14-16/h4-10,13-14H,2-3,11-12H2,1H3,(H,26,29)(H,24,25,27) |
InChI Key |
DMGYOTXODFQARC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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